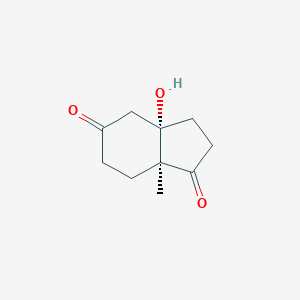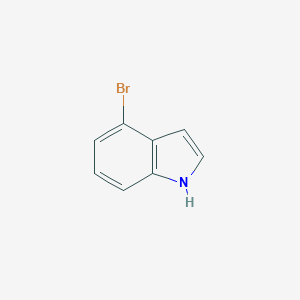
6-Benzyloxytryptamine
Vue d'ensemble
Description
6-Benzyloxytryptamine (6-BOT) is a synthetic indole alkaloid that is found in a variety of plants. It is a derivative of tryptamine, and is structurally related to serotonin, melatonin, and other neurotransmitters. 6-BOT has been studied for its potential therapeutic applications, including its antidepressant and anxiolytic effects. It has also been studied for its potential role in modulating the body’s circadian rhythm and sleep-wake cycle.
Applications De Recherche Scientifique
Synthèse d'analogues de la psilocybine
6-Benzyloxytryptamine : sert de précurseur dans la synthèse d'analogues de la psilocybine, qui présentent un intérêt significatif en raison de leurs applications thérapeutiques potentielles en psychiatrie . La similitude structurale de la this compound avec la psilocybine permet l'exploration de nouveaux composés qui pourraient offrir des avantages dans le traitement de conditions telles que le trouble dépressif majeur.
Recherche sur l'activité sérotoninergique
En raison de sa ressemblance structurale avec la sérotonine, la This compound est utilisée dans la recherche pour comprendre le système sérotoninergique . Cela comprend l'étude de l'affinité de liaison et de l'activité à divers récepteurs de la sérotonine, ce qui est crucial pour le développement de nouveaux antidépresseurs et anxiolytiques.
Neuropharmacologie
Les chercheurs utilisent la This compound pour étudier les processus neuropharmacologiques . Elle aide à comprendre la pharmacocinétique et la dynamique de la signalisation sérotoninergique et son rôle dans les troubles neurologiques.
Développement de modèles de médicaments hallucinogènes
This compound : peut être utilisée pour développer des modèles de médicaments hallucinogènes en raison de sa similitude structurale avec des composés comme la psilocybine et la DMT . Ces modèles aident à étudier les effets psychologiques et physiologiques des hallucinogènes.
Étalon de référence chimique
En tant qu'étalon de référence chimique, la This compound est utilisée pour l'étalonnage et les tests dans les applications de chimie analytique . Cela garantit la précision et la fiabilité des méthodes analytiques utilisées dans les tests pharmaceutiques.
Orientations Futures
While specific future directions for 6-Benzyloxytryptamine are not mentioned in the search results, there is a general trend towards the development of new therapeutic peptides and controlled drug delivery systems in pharmaceutical research. These advancements could potentially influence the future applications of this compound.
Mécanisme D'action
Target of Action
6-Benzyloxytryptamine is a synthetic organic compound It is structurally related to tryptophan and serotonin, suggesting it may interact with similar targets, such as serotonin receptors or enzymes involved in tryptophan metabolism .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to tryptophan and serotonin, it may interact with the same receptors or enzymes. These interactions could lead to changes in cellular signaling, neurotransmission, or metabolic pathways .
Biochemical Pathways
This compound, being structurally similar to tryptophan, might be involved in the same metabolic pathways. Tryptophan can be metabolized via three significant pathways: the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . The metabolites of these pathways significantly affect various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These factors, along with dosage, determine the concentration of a drug at its sites of action and the intensity of its effects over time .
Result of Action
Given its structural similarity to tryptophan and serotonin, it may have effects on neurotransmission, cellular signaling, or metabolic processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific cellular environment . .
Propriétés
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGMFMSWRFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391783 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31677-74-4 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



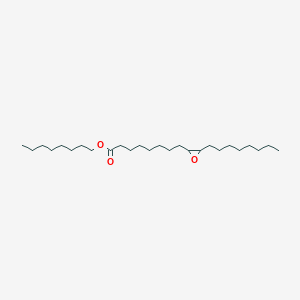
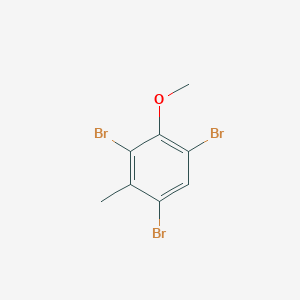
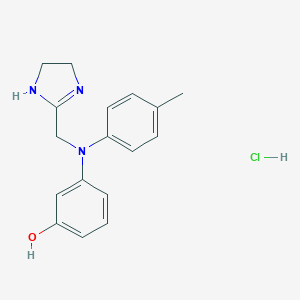
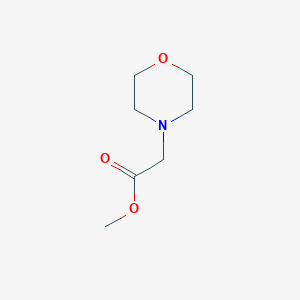
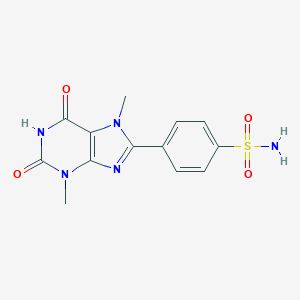

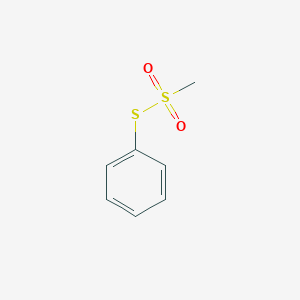

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
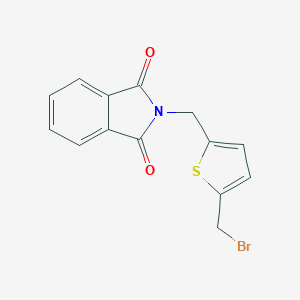
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
